N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a benzodioxin moiety with a benzazepine core, making it a subject of study for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in the presence of an aqueous sodium carbonate solution. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further reacted with various alkyl or aryl halides in N,N-dimethylformamide using lithium hydride as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is unique due to its combination of a benzodioxin moiety with a benzazepine core, which imparts distinct pharmacological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N2O5S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide |
InChI |
InChI=1S/C18H18N2O5S/c21-18-3-1-2-12-10-14(5-6-15(12)19-18)26(22,23)20-13-4-7-16-17(11-13)25-9-8-24-16/h4-7,10-11,20H,1-3,8-9H2,(H,19,21) |
InChI Key |
OIBNKXGKPUHDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4)NC(=O)C1 |
Origin of Product |
United States |
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